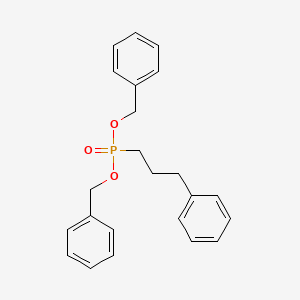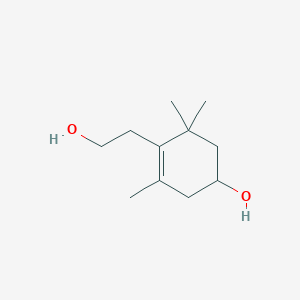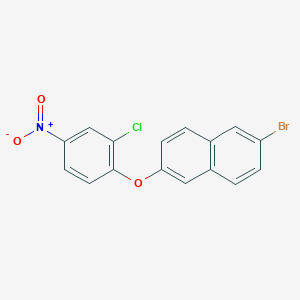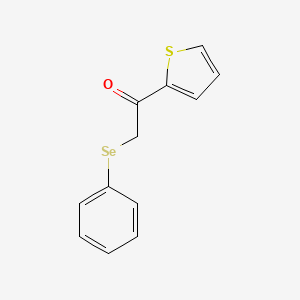![molecular formula C11H15N3O3 B14406511 N-[2-(Ethylamino)-5-nitrophenyl]propanamide CAS No. 88374-35-0](/img/structure/B14406511.png)
N-[2-(Ethylamino)-5-nitrophenyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(Ethylamino)-5-nitrophenyl]propanamide is an organic compound that belongs to the class of amides. Amides are characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom (N). This compound is specifically a substituted amide, where the nitrogen atom is bonded to an ethylamino group and a nitrophenyl group. The compound’s structure and properties make it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Ethylamino)-5-nitrophenyl]propanamide typically involves the reaction of 2-ethylamino-5-nitrobenzoyl chloride with propanamide. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would be optimized for higher yields and cost-effectiveness. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(Ethylamino)-5-nitrophenyl]propanamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Reduction: The compound can be oxidized to form corresponding nitroso or hydroxylamine derivatives.
Substitution: The ethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, alcohols, or thiols in the presence of a base.
Major Products Formed
Oxidation: Amino derivatives.
Reduction: Nitroso or hydroxylamine derivatives.
Substitution: Various substituted amides depending on the nucleophile used.
Scientific Research Applications
N-[2-(Ethylamino)-5-nitrophenyl]propanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[2-(Ethylamino)-5-nitrophenyl]propanamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The ethylamino group can form hydrogen bonds and electrostatic interactions with target proteins, affecting their function and activity. The compound’s overall effect is determined by the specific pathways and targets involved in its interaction.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(Amino)-5-nitrophenyl]propanamide
- N-[2-(Methylamino)-5-nitrophenyl]propanamide
- N-[2-(Dimethylamino)-5-nitrophenyl]propanamide
Uniqueness
N-[2-(Ethylamino)-5-nitrophenyl]propanamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethylamino group provides a balance between hydrophobic and hydrophilic interactions, making it versatile for various applications. Its nitro group also offers potential for further chemical modifications, enhancing its utility in research and industry.
Properties
CAS No. |
88374-35-0 |
|---|---|
Molecular Formula |
C11H15N3O3 |
Molecular Weight |
237.25 g/mol |
IUPAC Name |
N-[2-(ethylamino)-5-nitrophenyl]propanamide |
InChI |
InChI=1S/C11H15N3O3/c1-3-11(15)13-10-7-8(14(16)17)5-6-9(10)12-4-2/h5-7,12H,3-4H2,1-2H3,(H,13,15) |
InChI Key |
TUEHMRZNPBWKLB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC1=C(C=CC(=C1)[N+](=O)[O-])NCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


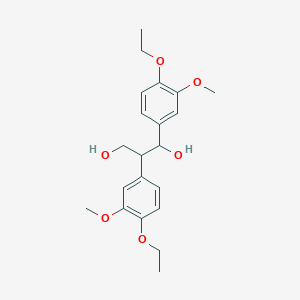
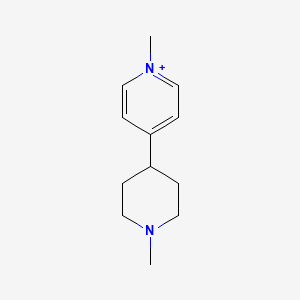
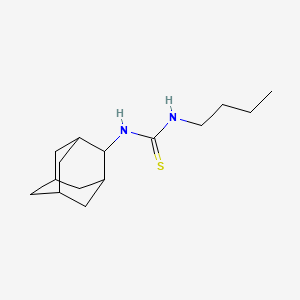
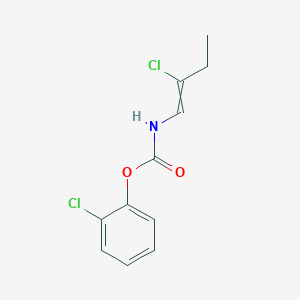
![3-[(1,3,4-Oxadiazol-2-yl)methyl]quinoxalin-2(1H)-one](/img/structure/B14406465.png)
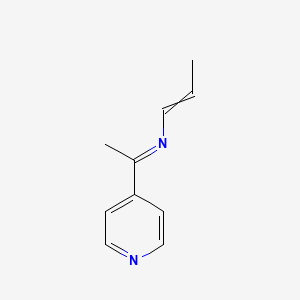
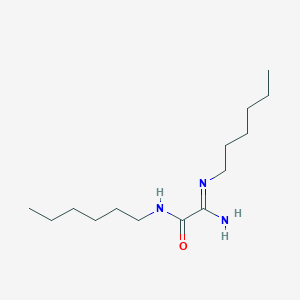
![1-[(4-Hydroxy-3-methoxyphenyl)methyl]-3-octylthiourea](/img/structure/B14406480.png)

